- Preparation of phenylacetylene and pyridineacetylene derivatives, in particular MPEP and intermediates of erlotinib, rofecoxib and tazarotene, Italy, , ,

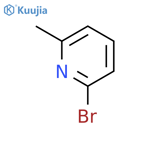

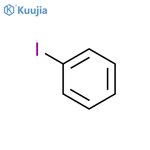

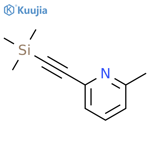

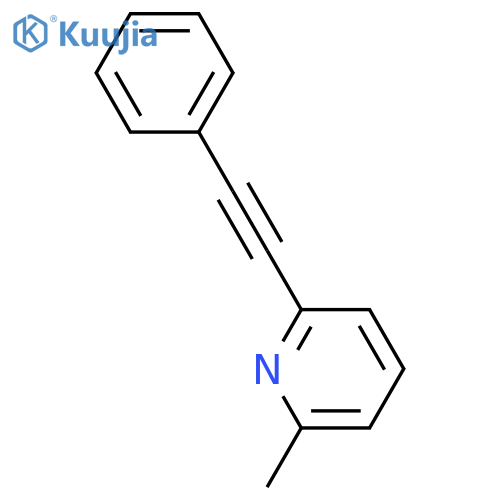

Cas no 96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine)

96206-92-7 structure

Produktname:2-methyl-6-(2-phenylethynyl)pyridine

CAS-Nr.:96206-92-7

MF:C14H11N

MW:193.243843317032

MDL:MFCD02262119

CID:800135

2-methyl-6-(2-phenylethynyl)pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Pyridine,2-methyl-6-(2-phenylethynyl)-

- MPEP

- 2-Methyl-6-(phenylethynyl)pyridine

- MPEP HCl

- MPEP hydrochloride,2-Methyl-6-(phenylethynyl)pyridinehydrochloride

- 2-Methyl-6-phenylaethinyl-pyridin

- 2-methyl-6-phenylethynyl-pyridine

- MPEP hydrochoride

- 2-Methyl-6-(2-phenylethynyl)pyridine (ACI)

- 2-Picoline, 6-phenylethynyl- (6CI)

- Pyridine, 2-methyl-6-(phenylethynyl)- (9CI)

- CHEMBL 66654

- 2-methyl-6-(2-phenylethynyl)pyridine

-

- MDL: MFCD02262119

- Inchi: 1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3

- InChI-Schlüssel: NEWKHUASLBMWRE-UHFFFAOYSA-N

- Lächelt: C(C1C=CC=C(C)N=1)#CC1C=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 229.06600

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 0

- Komplexität: 251

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: 3.3

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Siedepunkt: 336.3°C at 760 mmHg

- PSA: 12.89000

- LogP: 3.59180

2-methyl-6-(2-phenylethynyl)pyridine Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.

2-methyl-6-(2-phenylethynyl)pyridine Zolldaten

- HS-CODE:2933399090

- Zolldaten:

China Zollkodex:

2933399090Übersicht:

299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-methyl-6-(2-phenylethynyl)pyridine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M855510-100mg |

MPEP |

96206-92-7 | 98% | 100mg |

¥3,988.00 | 2022-01-13 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023244-10mg |

2-methyl-6-(2-phenylethynyl)pyridine |

96206-92-7 | 98% | 10mg |

¥66 | 2024-07-19 | |

| Life Chemicals | F2167-5303-1g |

2-methyl-6-(2-phenylethynyl)pyridine |

96206-92-7 | 95% | 1g |

$901.0 | 2023-09-06 | |

| Life Chemicals | F2167-5303-2.5g |

2-methyl-6-(2-phenylethynyl)pyridine |

96206-92-7 | 95% | 2.5g |

$1963.0 | 2023-09-06 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6598-5 mg |

MPEP |

96206-92-7 | 99.31% | 5mg |

¥258.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6598-25 mg |

MPEP |

96206-92-7 | 99.31% | 25mg |

¥968.00 | 2022-04-26 | |

| DC Chemicals | DC1015-1 g |

MPEP |

96206-92-7 | >98.5% | 1g |

$1200.0 | 2022-02-28 | |

| S e l l e c k ZHONG GUO | S2809-10mg |

MPEP |

96206-92-7 | 99.16% | 10mg |

¥566.37 | 2023-10-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M52230-10mg |

MPEP |

96206-92-7 | 98% | 10mg |

¥1168.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M52230-50mg |

MPEP |

96206-92-7 | 98% | 50mg |

¥4488.0 | 2022-04-27 |

2-methyl-6-(2-phenylethynyl)pyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Catalysts: Triphenylphosphine , Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 10 min, rt; 60 °C; cooled

1.2 Reagents: Pyrrolidine ; 4 h, 100 °C

1.2 Reagents: Pyrrolidine ; 4 h, 100 °C

Referenz

- Double arylation of diynes and alkynylation of functionalized heteroaryl halides by a practical heck reaction in an ionic liquid, Synlett, 2011, (19), 2844-2848

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: (SP-4-3)-[3-[[(1,1-Dimethylethyl)(oxido-κO)imino]methyl]-N-[(2-pyridinyl-κN)meth… Solvents: Dimethylformamide ; 1 h, 140 °C

Referenz

- Phosphine-Free Palladium-Catalyzed Decarboxylative Coupling of Alkynylcarboxylic Acids with Aryl and Heteroaryl Halides, Advanced Synthesis & Catalysis, 2013, 355(4), 705-710

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254), Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium chloride , X-Phos Solvents: Water ; 24 h, 120 °C

Referenz

- Palladium-catalyzed deacetonative coupling of aryl propargylic alcohols with aryl chlorides in water, Synthetic Communications, 2017, 47(10), 961-967

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Triethylamine ; 50 °C

Referenz

- Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1307-1311

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Catalysts: Dibutyltin oxide , Azidotrimethylsilane Solvents: Toluene ; 4 h, reflux

Referenz

- Transformation of Carbonyl Compounds into Homologous Alkynes under Neutral Conditions: Fragmentation of Tetrazoles Derived from Cyanophosphates, Journal of Organic Chemistry, 2017, 82(11), 5538-5556

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Thermal rearrangements of cyclic amine ylides. VIII. Intramolecular cyclization of 2-ethynylpyridine N-ylides into indolizines and cycl[3.2.2]azines, Chemical & Pharmaceutical Bulletin, 1988, 36(10), 3826-32

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Cuprous chloride Solvents: Methanol ; 10 h, 1 atm, 25 - 28 °C

Referenz

- Visible-light induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes, Green Chemistry, 2018, 20(21), 4859-4864

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 4 h, rt → 80 °C

Referenz

- Mononuclear and dinuclear heteroleptic Cu(I) complexes based on pyridyl-triazole and DPEPhos with long-lived excited-state lifetimes, Journal of Organometallic Chemistry, 2018, 871, 140-149

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ; 12 h, 130 °C

Referenz

- Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes, ChemistrySelect, 2020, 5(15), 4496-4499

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Catalysts: Palladium diacetate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ; 10 min, rt

1.2 rt; 4 h, 50 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C

1.2 rt; 4 h, 50 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C

Referenz

- A novel palladium-catalyzed cross-coupling of thiomethylated alkynes with functionalized organozinc reagents, Synthesis, 2010, (12), 2085-2091

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium acetate , Tetrabutylammonium chloride Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Dimethylformamide ; 2.5 min, 120 °C

Referenz

- Copper-free palladium-catalyzed Sonogashira-type coupling of aryl halides and 1-aryl-2-(trimethylsilyl)acetylenes, Tetrahedron, 2005, 61(10), 2697-2703

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium chloride Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 15 min, 100 °C

Referenz

- Palladium-catalyzed coupling of silyl-acetylenes to aryl halides using microwave irradiation, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1953, 1953-1956

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt → 55 °C; 15 h, 55 °C

Referenz

- Simultaneous rapid reaction workup and catalyst recovery, Green Chemistry, 2016, 18(21), 5769-5772

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Benzoyl chloride Solvents: Benzene

1.2 -

1.2 -

Referenz

- Novel ethynylation of pyridines by a Reissert-Henze-type reaction, Chemistry Letters, 1989, (5), 773-6

Herstellungsverfahren 17

Reaktionsbedingungen

Referenz

- Thermal intramolecular cyclization of 2-ethynylpyridine N-ylides to indolizines and cyclazines, Chemical & Pharmaceutical Bulletin, 1984, 32(11), 4666-9

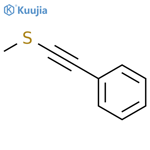

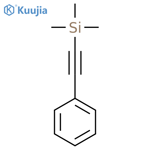

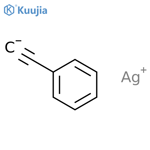

2-methyl-6-(2-phenylethynyl)pyridine Raw materials

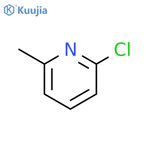

- 2-Chloro-6-methylpyridine

- 2-Bromo-6-methylpyridine

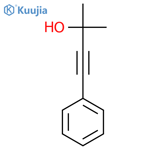

- 2-Methyl-4-phenylbut-3-yn-2-ol

- Benzene, [(methylthio)ethynyl]-

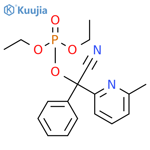

- Phosphoric acid, cyano(6-methyl-2-pyridinyl)phenylmethyl diethyl ester

- Iodobenzene

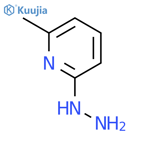

- 2-Hydrazinyl-6-methylpyridine

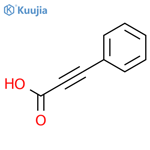

- Phenylpropiolic acid

- 1-Phenyl-2-(trimethylsilyl)acetylene

- 2-Picoline N-oxide

- Pyridine, 2-methyl-6-[(trimethylsilyl)ethynyl]-

- silver phenylacetylenide

2-methyl-6-(2-phenylethynyl)pyridine Preparation Products

2-methyl-6-(2-phenylethynyl)pyridine Verwandte Literatur

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

Related Articles

-

Sunitinib - Ein zentraler Spieler in der Krebsbehandlung Die Entwicklung zielgerichteter Therapien h……Jun 17, 2025

-

Amentoflavon - Ein Potenzial für die chemische Biopharmazie hervorheben Die chemische Biopharmazie s……Jun 17, 2025

-

Einfluss von 1-(Chloromethyl)-3-methoxybenzol auf die chemische Biopharmazie Die chemische Biopharma……Jun 17, 2025

-

Synthese und biologische Aktivität von 4-Bromo-2-Fluorobenzoat in der chemischen Biopharmazie Die En……Jun 17, 2025

-

4-Fluoracetonphenon: Ein neuer Ansatz in der chemischen Biopharmazie Die chemische Biopharmazie steh……Jun 17, 2025

96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine) Verwandte Produkte

- 13141-42-9(2-(2-phenylethynyl)pyridine)

- 124300-38-5(5-methyl-2-(2-phenylethynyl)pyridine)

- 934185-80-5(1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone)

- 324044-76-0(2-(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl-1-(3-nitrophenyl)ethan-1-one)

- 1261663-34-6(2-Chloro-6-fluoropyridine-3-sulfonyl chloride)

- 4669-02-7(14-METHYLPENTADECANOIC ACID)

- 1807161-25-6(5-Fluoro-6-mercaptopicolinonitrile)

- 2138154-96-6(3-chloro-N-(piperidin-3-yl)propanamide)

- 1251597-26-8(1-{4-(2,4-dimethoxybenzamido)phenylmethyl}-N-4-(propan-2-yl)phenyl-1H-imidazole-4-carboxamide)

- 19893-78-8(N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:96206-92-7)2-methyl-6-(2-phenylethynyl)pyridine

Reinheit:99%

Menge:5g

Preis ($):356.0